molecular formula C20H17NO3 B14203431 3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830925-70-7

3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione

Cat. No.: B14203431
CAS No.: 830925-70-7
M. Wt: 319.4 g/mol
InChI Key: NLHWHUALYOFNQL-UHFFFAOYSA-N
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Description

3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione: is an organic compound with a complex molecular structure It is a derivative of benzo[b]carbazole, featuring ethoxy and ethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction of appropriate precursors.

    Introduction of Ethoxy and Ethyl Groups: The ethoxy and ethyl groups are introduced via substitution reactions. This can be achieved using ethylating and ethoxylating agents under controlled conditions.

    Oxidation: The final step involves the oxidation of the intermediate to form the dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the dione structure to dihydro derivatives.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, alcohols, and amines.

Major Products

    Oxidized Derivatives: Formation of quinone-like structures.

    Reduced Derivatives: Formation of dihydrobenzo[b]carbazole derivatives.

    Substituted Derivatives: Introduction of various functional groups such as halides, hydroxyl, and amino groups.

Scientific Research Applications

Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: : In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators.

Medicine: : The compound and its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. They are also explored as potential drugs for various diseases.

Industry: : In the materials science industry, the compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

    Inhibition of Enzymes: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can act as an agonist or antagonist to various receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione
  • 9-Ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
  • 9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Uniqueness: : 3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione stands out due to its specific ethoxy and ethyl substituents, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

830925-70-7

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

3-ethoxy-5-ethylbenzo[b]carbazole-6,11-dione

InChI

InChI=1S/C20H17NO3/c1-3-21-16-11-12(24-4-2)9-10-15(16)17-18(21)20(23)14-8-6-5-7-13(14)19(17)22/h5-11H,3-4H2,1-2H3

InChI Key

NLHWHUALYOFNQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)OCC)C3=C1C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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